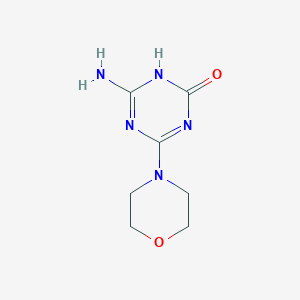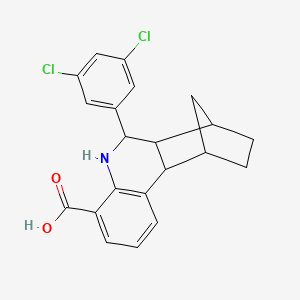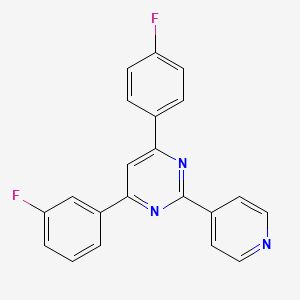![molecular formula C22H22N2O B11074620 2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-](/img/structure/B11074620.png)
2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is a complex organic compound with a unique structure that includes both indole and toluidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE typically involves multi-step organic reactions. One common method involves the condensation of 4-methylphenylhydrazine with a suitable ketone to form the indole core, followed by the introduction of the toluidine group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Di-p-toluidinoterephthalic acid: Shares the toluidine moiety but differs in the core structure.
4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]imino}-1,2-di(4-toluidino)ethylidene]benzenesulfonamide: Contains similar functional groups but has a different overall structure.
Uniqueness
1-(4-METHYLPHENYL)-3-(4-TOLUIDINO)-1,4,5,6-TETRAHYDRO-2H-INDOL-2-ONE is unique due to its combination of the indole and toluidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H22N2O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(4-methylanilino)-1-(4-methylphenyl)-5,6-dihydro-4H-indol-2-one |
InChI |
InChI=1S/C22H22N2O/c1-15-7-11-17(12-8-15)23-21-19-5-3-4-6-20(19)24(22(21)25)18-13-9-16(2)10-14-18/h6-14,23H,3-5H2,1-2H3 |
InChI Key |
LXNKHQFVBKVJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3CCCC=C3N(C2=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-{[1,3-dimethyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11074547.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-methoxypropanoate](/img/structure/B11074549.png)
![(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]quinolin-5-yl)acetic acid, methyl ester](/img/structure/B11074559.png)
![2-{4-[bis(2-chloroethyl)amino]phenyl}-N-(4,5-difluoro-2-nitrophenyl)acetamide](/img/structure/B11074561.png)
![1'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B11074570.png)


![4-methyl-2'-phenylhexahydro-1'H-spiro[cyclohexane-1,4'-pyrrolo[3,4-a]pyrrolizine]-1',3'(2'H)-dione](/img/structure/B11074584.png)
![2-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B11074587.png)
![4-(2,3-dimethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11074601.png)
![2-acetyl-3-[(1H-benzimidazol-2-ylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B11074604.png)

![4-amino-N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11074608.png)

